molecular formula C8H16ClNO3 B2855440 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride CAS No. 2445784-21-2

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride

Cat. No.: B2855440
CAS No.: 2445784-21-2
M. Wt: 209.67
InChI Key: ATIYQOCXDLDEOS-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It features a methylamino group and an oxan-3-yl group attached to the acetic acid backbone. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride typically involves the reaction of oxan-3-yl acetic acid with methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies of amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-2-(oxan-3-yl)acetic acid
  • 2-(Methylamino)-2-(oxan-3-yl)propanoic acid
  • 2-(Methylamino)-2-(oxan-3-yl)butanoic acid

Uniqueness

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-7(8(10)11)6-3-2-4-12-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYQOCXDLDEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCOC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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